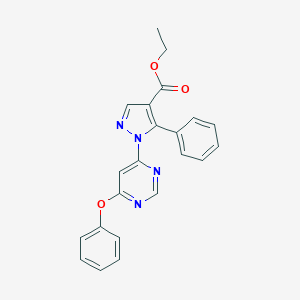![molecular formula C17H13FN4OS B287260 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287260.png)
3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the formation of a covalent bond between the compound and the ROS. The resulting adduct emits a fluorescent signal that can be detected and quantified. The high selectivity of the compound towards ROS is attributed to the specific structural features of the molecule.
Biochemical and Physiological Effects:
The compound 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been reported to have minimal biochemical and physiological effects in vitro and in vivo. The compound has been shown to be non-toxic to cells and animals at concentrations used in scientific research.
実験室実験の利点と制限
One of the major advantages of using 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments is its high selectivity and sensitivity towards ROS. The compound can be used to detect and quantify ROS in various biological systems, including cells, tissues, and organs. However, one of the limitations of using this compound is its relatively high cost compared to other ROS probes.
将来の方向性
There are several future directions for the use of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in scientific research. One of the potential areas of application is in the development of new diagnostic tools for oxidative stress-related diseases. The compound can also be used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases. Additionally, the synthesis of new derivatives of this compound with improved properties and selectivity is an area of active research.
Conclusion:
In conclusion, 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a promising compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity towards ROS make it a valuable tool for studying oxidative stress-related diseases and biological processes. The compound has minimal biochemical and physiological effects and can be used in a wide range of lab experiments. Further research is needed to explore the full potential of this compound and its derivatives in scientific research.
合成法
The synthesis of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the reaction of 4-fluorobenzyl bromide with 3-azido-4-fluorobenzenethiol in the presence of copper(I) bromide and N,N-dimethylformamide. The resulting intermediate is then reacted with 1,2,4-triazole-3-thiol to yield the final product. This synthesis method has been reported to have a high yield and purity.
科学的研究の応用
The compound 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has been reported to exhibit high selectivity and sensitivity towards ROS, making it a promising tool for studying oxidative stress-related diseases.
特性
製品名 |
3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether |
|---|---|
分子式 |
C17H13FN4OS |
分子量 |
340.4 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-14-4-2-3-12(10-14)16-21-22-15(19-20-17(22)24-16)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3 |
InChIキー |
BHNULLTUQUISAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
正規SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)



![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)
![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287195.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287197.png)